molecular formula C14H22N2O2 B000141 Rivastigmine CAS No. 123441-03-2

Rivastigmine

Número de catálogo: B000141
Número CAS: 123441-03-2
Peso molecular: 250.34 g/mol
Clave InChI: XSVMFMHYUFZWBK-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions: Rivastigmine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of its corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to its amine form using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates.

Aplicaciones Científicas De Investigación

Treatment of Alzheimer's Disease

Rivastigmine is approved for the symptomatic treatment of mild to moderate Alzheimer's disease. Clinical studies demonstrate its efficacy in improving cognitive function and daily living activities. A meta-analysis of multiple studies indicated that this compound significantly improves outcomes on cognitive assessments such as the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog) and the Mini-Mental State Examination (MMSE) compared to placebo .

Key Findings:

  • Cognitive Improvement : After 26 weeks, patients exhibited better cognitive performance with a mean difference (MD) of -1.79 on ADAS-Cog scores .
  • Daily Activities : this compound treatment resulted in a small but significant improvement in activities of daily living (SMD 0.20) compared to placebo .

Parkinson's Disease Dementia

This compound is also indicated for treating dementia associated with Parkinson's disease. Studies have shown that it can improve cognitive function and may enhance gait stability, thereby reducing fall risk in these patients .

Clinical Evidence:

  • A systematic review highlighted improvements in cognitive function among Parkinson's patients treated with this compound, supporting its role beyond symptomatic relief .

Postoperative Delirium

Recent research suggests that perioperative administration of this compound can decrease the incidence of postoperative delirium in older adults with cognitive dysfunction. A study indicated that this compound significantly lowered delirium rates compared to control groups, highlighting its potential application in surgical settings .

Mild Cognitive Impairment (MCI)

While this compound is primarily used for dementia, there is growing interest in its application for mild cognitive impairment (MCI). Some studies have explored its effects on cognitive decline in MCI patients, although results remain inconclusive regarding significant benefits over placebo .

Other Investigational Uses

Research has expanded into other potential applications of this compound:

  • Cognitive Dysfunction in Multiple Sclerosis : Limited studies have investigated this compound's effects on cognitive dysfunction associated with multiple sclerosis, showing no significant benefits over placebo .
  • Down Syndrome : this compound has been studied for its potential benefits in individuals with Down syndrome, particularly concerning cognitive enhancement .
  • Substance Dependence : There is preliminary evidence suggesting this compound may aid in treating cocaine and amphetamine dependence, although further research is needed to establish efficacy .

Summary Table of Applications

ApplicationEfficacy Evidence
Alzheimer's DiseaseSignificant cognitive improvement (ADAS-Cog MD -1.79)
Parkinson's Disease DementiaEnhanced cognitive function and gait stability
Postoperative DeliriumReduced incidence compared to controls
Mild Cognitive ImpairmentInconclusive results; further research needed
Down SyndromePotential cognitive benefits; ongoing research
Substance DependencePreliminary evidence; requires further investigation

Comparación Con Compuestos Similares

Actividad Biológica

Rivastigmine, a carbamate derivative, is primarily recognized as a cholinesterase inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its mechanism of action extends beyond mere inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); it also influences amyloid precursor protein (APP) processing, potentially modifying disease progression.

This compound's biological activity is characterized by its dual inhibition of AChE and BChE, which leads to increased levels of acetylcholine in the synaptic cleft. This enhancement is crucial for cognitive functions impaired in AD patients. The compound's structure allows it to bind to the active site of cholinesterases, resulting in a slow hydrolysis process that prolongs its inhibitory effects.

Key Mechanisms:

  • Inhibition of Cholinesterases : this compound inhibits both AChE and BChE with IC50 values ranging from 4.3 nM to 4760 nM for AChE and 16 nM to 238 nM for BChE, respectively .
  • Promotion of α-secretase Activity : this compound has been shown to dose-dependently increase α-secretase activity, thereby directing APP processing towards the non-amyloidogenic pathway. This results in the production of neuroprotective sAPPα fragments instead of toxic amyloid-beta peptides .
  • Neuroprotective Effects : By promoting α-secretase activity, this compound may help mitigate neurodegeneration associated with AD .

Table 1: Summary of this compound's Biological Activities

Activity Description
Cholinesterase InhibitionDual inhibition of AChE and BChE; enhances synaptic acetylcholine levels.
α-Secretase ActivityPromotes APP processing away from amyloidogenic pathways; increases sAPPα levels.
NeuroprotectionPotentially reduces neurodegeneration and promotes neuronal health.

Case Studies and Clinical Trials

  • Animal Studies : Research involving transgenic mice demonstrated that this compound treatment led to elevated levels of sAPPα and a shift in APP processing towards α-secretases. This was confirmed through assays on hippocampal tissues from treated mice .
  • Post-Mortem Human Studies : Analysis of brain samples from AD patients who had been treated with this compound showed increased levels of sAPPα compared to untreated individuals, supporting the hypothesis that this compound modifies APP processing in humans .
  • Clinical Efficacy : A systematic review highlighted that this compound not only improved cognitive function but also exhibited favorable safety profiles compared to other cholinesterase inhibitors. The long-term use of this compound was associated with sustained cognitive benefits in patients with mild to moderate AD .

Pharmacokinetics and Safety Profile

This compound demonstrates a favorable pharmacokinetic profile:

  • Bioavailability : Approximately 35.5% when administered orally.
  • Half-Life : About 2 hours, allowing for flexible dosing schedules.
  • CNS Selectivity : this compound preferentially inhibits AChE in the central nervous system, minimizing peripheral side effects .

Propiedades

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023564
Record name Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.04e+00 g/L
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues.
Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

123441-03-2
Record name Rivastigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123441-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivastigmine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123441032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivastigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00989
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivastigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVASTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKI06M3IW0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N-methyl-4-nitrophenyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivastigmine
Reactant of Route 2
Reactant of Route 2
Rivastigmine
Reactant of Route 3
Reactant of Route 3
Rivastigmine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivastigmine
Reactant of Route 5
Reactant of Route 5
Rivastigmine
Reactant of Route 6
Reactant of Route 6
Rivastigmine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.